N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a benzoxazepine derivative with a sulfonamide functional group. Its molecular formula is C₂₀H₂₀F₂N₂O₄S, and it has a molecular weight of 422.4 g/mol (CAS: 921996-45-4) . The compound features a seven-membered benzoxazepine core substituted with an allyl group at position 5 and two methyl groups at position 2. The sulfonamide moiety at position 7 is further substituted with 2,5-difluorophenyl, which contributes to its electronic and steric properties. This structural complexity makes it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to fluorinated sulfonamides.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4S/c1-4-9-24-16-11-14(6-8-17(16)28-12-20(2,3)19(24)25)23-29(26,27)18-10-13(21)5-7-15(18)22/h4-8,10-11,23H,1,9,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYYKOAXEFFKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the oxazepine ring, followed by the introduction of the allyl group and the difluorobenzenesulfonamide moiety. Common reagents used in these reactions include allyl bromide, dimethylamine, and difluorobenzenesulfonyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazepine ring to a more saturated form.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of allyl-substituted derivatives.
Scientific Research Applications
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns in the Benzene Ring
The target compound’s 2,5-difluorobenzenesulfonamide group distinguishes it from analogs such as N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide (CAS: 922123-66-8) . Both share the same molecular formula (C₂₀H₂₀F₂N₂O₄S) and weight (422.4 g/mol), but the fluorine substitution on the benzene ring differs (2,5- vs. 2,4-difluoro). This positional isomerism could influence binding affinity in biological systems due to altered electronic effects (e.g., dipole moments) or steric interactions with target proteins.
Allyl vs. Ethyl Substituents
A structurally related compound, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (CAS: 921560-13-6), replaces the allyl group with an ethyl substituent and the sulfonamide with a benzamide . The benzamide functional group in the analog lacks the strong electron-withdrawing sulfonamide group, which may reduce acidity and hydrogen-bonding capacity.
Comparative Data Table
Key Research Findings and Implications
Electronic Effects : The 2,5-difluoro substitution in the target compound creates a para-difluoro motif, which may enhance electron-withdrawing effects compared to the 2,4-difluoro isomer. This could stabilize negative charges in the sulfonamide group, improving interactions with basic residues in enzyme active sites .
This could impact pharmacokinetics (e.g., half-life) or toxicity profiles.
Sulfonamide vs.
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H28N2O5S
- Molecular Weight : 444.55 g/mol
- Purity : Typically around 95%
The compound's biological activity is primarily attributed to its interaction with specific biological targets. It has been studied for its potential effects on various enzymatic pathways and cellular processes. Some key mechanisms include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in steroid metabolism, particularly 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a critical role in the conversion of androstenedione to testosterone. This inhibition could have implications for conditions like hormone-dependent cancers .
- Antioxidant Activity : The presence of the oxazepin ring may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress within cells .
Anticancer Properties
Research has indicated that derivatives of this compound exhibit anticancer activity against various cell lines. In particular:
- Cell Line Studies : Compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo...) have shown significant cytotoxic effects against cancer cell lines such as CCRF-CEM (leukemia) with a GI50 value of 10 nM .
Antimicrobial Activity
Studies have also explored the antimicrobial potential of this compound:
- In Vitro Testing : The compound was evaluated against several bacterial strains, demonstrating moderate antibacterial activity. For example, it showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
- Synthesis and Evaluation : A comprehensive study synthesized over 45 analogs of this compound and evaluated their biological activities using 17β-HSD assays. The most potent analog exhibited an IC50 value of 700 nM .
- Microwave-Assisted Synthesis : Innovative synthesis techniques have been employed to enhance yield and reduce synthesis time for compounds related to this structure. For instance, microwave-assisted methods have been reported to improve the efficiency of synthesizing similar sulfonamide derivatives .
Data Summary
| Activity Type | Cell Line/Organism | IC50/GI50 Value |
|---|---|---|
| Anticancer | CCRF-CEM (Leukemia) | GI50 = 10 nM |
| Antibacterial | Staphylococcus aureus | Moderate Activity |
| Escherichia coli | Moderate Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
